AChE Inhibition Potency: Neostigmine Iodide vs. Neostigmine Bromide
In a colorimetric assay using acetylthiocholine iodide and TMB/H2O2, neostigmine iodide inhibited AChE with an IC50 of 14.5 nM [1]. In contrast, neostigmine bromide exhibits a reported IC50 of 0.04 nM against human AChE under separate assay conditions . While direct cross-assay comparisons must be interpreted cautiously, the ~360-fold difference suggests that the iodide salt may be considerably less potent than the bromide salt in certain in vitro systems, a factor that can significantly influence experimental design and dose selection.
| Evidence Dimension | AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14.5 nM |
| Comparator Or Baseline | Neostigmine bromide: 0.04 nM (human AChE, SCBT) or 0.00015 µM (0.15 nM) (BRENDA) |
| Quantified Difference | Approximately 360-fold difference (bromide more potent) |
| Conditions | Iodide: colorimetric assay with ATCI/TMB/H2O2; Bromide: human AChE (SCBT) or Tris-HCl buffer (BRENDA) |
Why This Matters
This potency discrepancy directly impacts concentration selection in enzymatic assays, requiring researchers to validate the appropriate salt form for their specific AChE source and assay platform.
- [1] Ni P, et al. Colorimetric determination of the activity of acetylcholinesterase and its inhibitors by exploiting the iodide-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine by hydrogen peroxide. Microchim Acta. 2016;183:2229–2235. View Source
